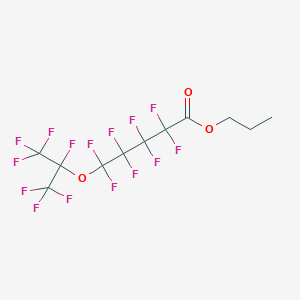

Propyl 5-(heptafluoroisopropoxy)octafluoropentanoate

Description

Propyl 5-(heptafluoroisopropoxy)octafluoropentanoate is a highly fluorinated ester compound characterized by its perfluorinated pentanoate backbone and a heptafluoroisopropoxy substituent. This structure confers unique chemical stability, hydrophobicity, and resistance to thermal and chemical degradation, typical of perfluorinated compounds (PFCs) .

Properties

Molecular Formula |

C11H7F15O3 |

|---|---|

Molecular Weight |

472.15 g/mol |

IUPAC Name |

propyl 2,2,3,3,4,4,5,5-octafluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)pentanoate |

InChI |

InChI=1S/C11H7F15O3/c1-2-3-28-4(27)5(12,13)6(14,15)7(16,17)11(25,26)29-8(18,9(19,20)21)10(22,23)24/h2-3H2,1H3 |

InChI Key |

PWGBZBDTQADSAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C(C(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 5-(heptafluoroisopropoxy)octafluoropentanoate typically involves the esterification of octafluoropentanoic acid with propanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The heptafluoroisopropoxy group is introduced through a subsequent reaction involving heptafluoroisopropanol and a suitable reagent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction parameters to achieve consistent quality. Advanced purification techniques, such as distillation and chromatography, are employed to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Propyl 5-(heptafluoroisopropoxy)octafluoropentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group into alcohols under specific conditions.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophilic reagents such as amines or thiols under controlled temperature and pressure.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propyl 5-(heptafluoroisopropoxy)octafluoropentanoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.

Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.

Mechanism of Action

The mechanism of action of Propyl 5-(heptafluoroisopropoxy)octafluoropentanoate involves its interaction with molecular targets through its fluorinated groups. The compound’s high electronegativity and stability allow it to form strong interactions with various substrates, influencing their chemical and physical properties. These interactions can affect molecular pathways and processes, making it a valuable tool in research and industrial applications .

Comparison with Similar Compounds

The following analysis compares Propyl 5-(heptafluoroisopropoxy)octafluoropentanoate with structurally or functionally related compounds, emphasizing physicochemical properties, reactivity, and ecological impacts.

Fluorinated Esters

Key Findings :

- Fluorination Impact: Higher fluorine content in this compound compared to octafluoropentyl methacrylate enhances its chemical inertness but may increase environmental persistence .

- Ester Group Variation: Replacing ethyl (BF85172) with propyl in the target compound marginally increases molecular weight (458.12 vs.

Halogenated Aromatic Compounds

Key Findings :

- Environmental Persistence : Both compounds exhibit persistence due to halogenation, but fluorine’s stronger bonds in the target compound may lead to longer environmental half-lives compared to Pyridalyl’s chlorine-based structure .

- Toxicity Data Gap: Unlike Pyridalyl, which has documented pesticidal activity, ecological toxicity data for this compound are absent, similar to untested components in herbicides like Centurion Emulsifiable Concentrate .

Non-Fluorinated Esters

Key Findings :

- Reactivity Contrast: The fluorinated ester’s stability contrasts sharply with the hydrolytic lability of carbonate esters like Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate, which are designed for controlled release in organic synthesis .

Biological Activity

Chemical Structure and Composition

- IUPAC Name : Propyl 5-(heptafluoroisopropoxy)octafluoropentanoate

- Molecular Formula : C14H12F7O3

- Molecular Weight : 400.23 g/mol

The compound features a complex structure that includes both fluorinated and non-fluorinated components, which influences its solubility, stability, and reactivity.

The biological activity of this compound is primarily linked to its interactions with biological membranes and proteins. Fluorinated compounds can disrupt lipid bilayers due to their hydrophobic properties, potentially affecting membrane integrity and function.

Toxicological Studies

Research indicates that perfluorinated compounds (PFCs), including this compound, may exhibit toxic effects on various biological systems:

- Endocrine Disruption : PFCs have been shown to interfere with endocrine functions, particularly impacting thyroid hormone levels and reproductive health.

- Cellular Toxicity : In vitro studies have demonstrated cytotoxic effects on human cell lines, leading to apoptosis and necrosis at higher concentrations.

Environmental Impact

PFCs are persistent in the environment, leading to bioaccumulation in wildlife and potential biomagnification in food chains. The long half-life of these compounds raises concerns regarding their ecological impact and human health risks.

Case Study 1: Human Exposure

A study conducted in a population exposed to PFCs through contaminated drinking water revealed elevated levels of cholesterol and liver enzymes, indicating potential liver damage and metabolic disruption. This study highlights the need for monitoring the health effects of exposure to such compounds.

Case Study 2: Wildlife Impact

Research on aquatic ecosystems has shown that fish exposed to PFCs exhibit altered reproductive behaviors and reduced fertility rates. These findings underscore the ecological ramifications of PFC contamination in water bodies.

Table 1: Summary of Biological Effects

| Effect Type | Observed Impact | Reference |

|---|---|---|

| Endocrine Disruption | Altered thyroid hormone levels | |

| Cytotoxicity | Induction of apoptosis in cell lines | |

| Reproductive Toxicity | Reduced fertility in exposed wildlife |

Table 2: Environmental Persistence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.